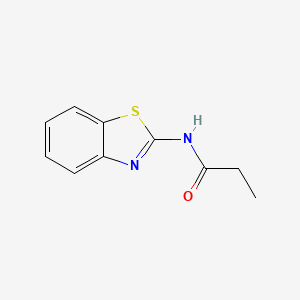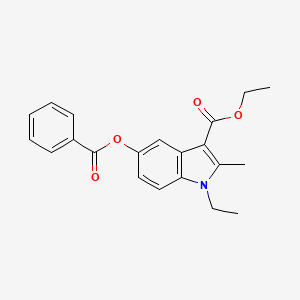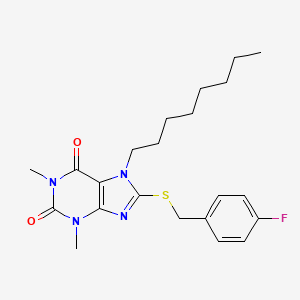
N-(1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)propanamide, also known by its chemical formula C10H10N2OS, is a compound with a benzothiazole ring system. It features a benzene ring fused to a thiazole ring, and an amide functional group. The compound’s structure is as follows:
Structure: C10H10N2OS
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for N-(1,3-benzothiazol-2-yl)propanamide. One common method involves the reaction of 2-aminobenzothiazole with propionyl chloride or propionic anhydride. The reaction proceeds under mild conditions, typically in an organic solvent such as dimethylformamide (DMF). The amide linkage forms during this process.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up for commercial purposes. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Analyse Des Réactions Chimiques
Reactivity:: N-(1,3-benzothiazol-2-yl)propanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the benzothiazole ring or the amide group are possible.
Propionyl chloride or propionic anhydride: Used for amide bond formation.
Oxidizing agents (e.g., hydrogen peroxide): Employed in oxidation reactions.
Reducing agents (e.g., sodium borohydride): Used for reduction processes.
Major Products:: The specific products formed depend on reaction conditions and reagents. Oxidation may yield nitro-substituted derivatives, while reduction could lead to amine derivatives.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)propanamide finds applications in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other valuable molecules.
Mécanisme D'action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(13)12-10-11-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,11,12,13) |
Clé InChI |
RYWYJGXIHQNKFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![N-{(4-butylanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11652695.png)

![[1,2,5]Oxadiazolo[3,4-E][1,2,4]triazolo[4,3-a]pyrazine-8-acetic acid, 5-[(2-methylphenyl)amino]-, ethyl ester](/img/structure/B11652703.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652718.png)
![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
![13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652747.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)

![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
